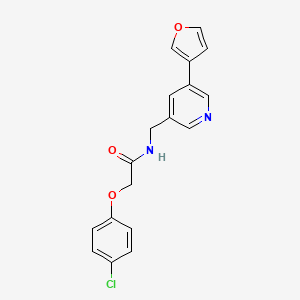![molecular formula C17H12Cl2N2OS B2768437 N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide CAS No. 476210-88-5](/img/structure/B2768437.png)
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a benzamide derivative, which means it contains a benzamide group (a benzene ring attached to a carboxamide group). The benzamide moiety is often found in pharmaceuticals and has a wide range of biological activities . The compound also contains a thiazole ring, which is a type of heterocycle. Thiazoles are known for their diverse biological activities and are found in many important drugs .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide and thiazole moieties, as well as the dichlorophenyl group. These groups could potentially engage in various intermolecular interactions, affecting the compound’s physical and chemical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group and the aromatic rings could affect its solubility, while the halogen atoms could influence its reactivity .Applications De Recherche Scientifique
Synthesis and Characterization
Research into compounds with structural similarities to "N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide" often focuses on their synthesis and characterization. For example, studies have reported the successful synthesis and detailed characterization of various thiazole derivatives, illustrating the methods and techniques used to explore their structural and chemical properties (Yusof et al., 2010). Such research lays the groundwork for understanding the physical and chemical behaviors of these compounds, which is essential for their application in different scientific domains.
Antimicrobial Properties
A significant area of application for thiazole-containing compounds is in the development of antimicrobial agents. Research has demonstrated the potential of thiazole derivatives in combating various bacterial and fungal infections, highlighting their therapeutic value (Desai et al., 2013). These findings suggest that compounds like "this compound" could be explored for their antimicrobial efficacy, contributing to the ongoing search for new and effective treatments for microbial diseases.
Agricultural Applications
Another promising avenue for the application of thiazole derivatives is in agriculture, where they have been investigated for their potential as fungicides. Studies on the encapsulation of fungicides within nanoparticle carriers have shown that such systems can enhance the efficacy and reduce the toxicity of these compounds (Campos et al., 2015). This suggests the possibility of using thiazole-containing compounds in advanced agricultural practices to protect crops from fungal diseases while minimizing environmental and human health risks.
Anticancer Research
Thiazole derivatives have also been evaluated for their anticancer properties. Novel synthesis and pharmacological evaluation of thiazolidinone derivatives have identified compounds with considerable anticonvulsant activity, indicating potential applications in cancer treatment (Faizi et al., 2017). This area of research is particularly promising, as it explores new therapeutic options for various types of cancer, potentially leading to more effective and targeted treatments.
Mécanisme D'action
Target of Action
Similar compounds with a thiazole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with a variety of biological targets.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . The thiazole nucleus, in particular, is a significant platform in a number of medicinally relevant molecules .
Biochemical Pathways
It is known that compounds with similar structures can affect a variety of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
The compound’s structure suggests it may have suitable drug-like properties
Result of Action
Similar compounds have been shown to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Orientations Futures
Propriétés
IUPAC Name |
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2OS/c1-10-4-2-3-5-12(10)16(22)21-17-20-15(9-23-17)13-8-11(18)6-7-14(13)19/h2-9H,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXHGNPKZHBFKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B2768354.png)

![4-[methyl(phenyl)sulfamoyl]-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide](/img/structure/B2768357.png)

![N-tert-butyl-4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidine-1-carboxamide](/img/structure/B2768363.png)
![(2S)-N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-(6-methoxynaphthalen-2-yl)propanamide](/img/structure/B2768365.png)
![N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzenesulfonamide](/img/structure/B2768366.png)
![N-[(2Z)-6-ethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide](/img/structure/B2768368.png)

![4-(5-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2768370.png)
![3-benzyl-N-(2-methoxybenzyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2768373.png)
![N-{[5-(butylsulfanyl)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B2768374.png)


